

Comparative analysis of the safety profiles of 13-Methylberberine chloride and berberine

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Compound of Interest

Compound Name: 13-Methylberberine chloride

Cat. No.: B162956

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Comparative Safety Analysis: 13-Methylberberine Chloride vs. Berberine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of **13-Methylberberine chloride** and its parent compound, berberine. While extensive toxicological data is available for berberine, the safety profile of **13-Methylberberine chloride** is less characterized, with current knowledge primarily derived from in vitro cytotoxicity studies and limited in vivo observations of related analogs. This document aims to synthesize the available experimental data to offer a comparative overview for research and drug development purposes.

Data Presentation: Quantitative Safety and Cytotoxicity Data

The following tables summarize the available quantitative data for a side-by-side comparison of the two compounds.

Table 1: Acute Toxicity Data (LD50)

Compound	Species	Route of Administration	LD50 (mg/kg)	Reference
Berberine	Mouse	Intravenous (i.v.)	9.0386	[1][2]
Mouse	Intraperitoneal (i.p.)	57.6103	[1][2]	
Mouse	Oral (i.g.)	No LD50 found (absorption limit)	[1][2]	
Rat	Oral	>15,000		
13-Methylberberine chloride	-	-	No data available	-
13-n-hexyl-berberine	Mouse	-	Higher toxicity than berberine (qualitative)	[3]
13-n-octyl-berberine	Mouse	-	Higher toxicity than berberine (qualitative)	[3]

Note: For **13-Methylberberine chloride**, specific LD50 values are not currently available in the reviewed literature. However, studies on structurally similar 13-n-alkyl berberine analogs suggest a higher in vivo toxicity compared to berberine.[3] One study indicated that 13-n-hexyl-berberine exhibited a less toxic effect in vivo compared to 13-n-octyl-palmatine.[3]

Table 2: In Vitro Cytotoxicity Data (IC50)

Compound	Cell Line	Assay	IC50 (μM)	Reference
Berberine	7701QGY (Hepatoma)	MTT	>100	[3]
SMMC7721 (Hepatoma)	MTT	>100	[3]	
HepG2 (Hepatoma)	MTT	>100	[3]	
CEM (Leukemia)	MTT	27.54 ± 4.31	[3]	
CEM/VCR (Leukemia)	MTT	13.58 ± 2.84	[3]	
KIII (Melanoma)	MTT	>100	[3]	
Lewis (Lung Carcinoma)	MTT	>100	[3]	
13-n-hexyl-berberine	7701QGY (Hepatoma)	MTT	11.25 ± 1.22	[3]
SMMC7721 (Hepatoma)	MTT	1.21 ± 0.15	[3]	
HepG2 (Hepatoma)	MTT	12.31 ± 1.58	[3]	
CEM (Leukemia)	MTT	0.82 ± 0.09	[3]	
CEM/VCR (Leukemia)	MTT	0.25 ± 0.03	[3]	
KIII (Melanoma)	MTT	1.36 ± 0.21	[3]	
Lewis (Lung Carcinoma)	MTT	0.98 ± 0.12	[3]	
13-n-octyl-berberine	7701QGY (Hepatoma)	MTT	8.54 ± 0.98	[3]

SMMC7721 (Hepatoma)	MTT	0.89 ± 0.11	[3]
HepG2 (Hepatoma)	MTT	9.87 ± 1.13	[3]
CEM (Leukemia)	MTT	0.15 ± 0.02	[3]
CEM/VCR (Leukemia)	MTT	0.02 ± 0.01	[3]
KIII (Melanoma)	MTT	0.95 ± 0.13	[3]
Lewis (Lung Carcinoma)	MTT	0.67 ± 0.08	[3]

Note: The in vitro data clearly indicates that 13-n-alkyl substitution on the berberine scaffold significantly increases cytotoxic potency against a range of cancer cell lines.

Experimental Protocols

1. Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure - UDP)

This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

- **Animals:** Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females are often preferred. Animals are acclimated to laboratory conditions for at least 5 days.
- **Housing:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
- **Dosing:** The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.
- **Procedure:**
 - A starting dose is selected based on preliminary range-finding studies or existing data.

- A single animal is dosed.
- The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours).
- If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 1.5-2.0).
- If the animal dies, the next animal is dosed at a lower dose level.
- This sequential process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
- Data Analysis: The LD50 is calculated using specialized software or statistical methods based on the pattern of survivals and deaths.

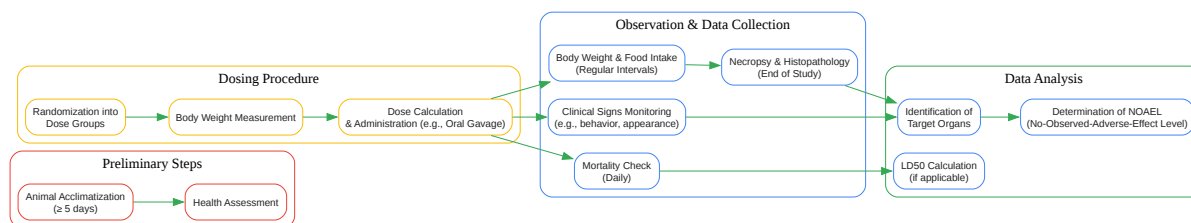
2. MTT Cytotoxicity Assay

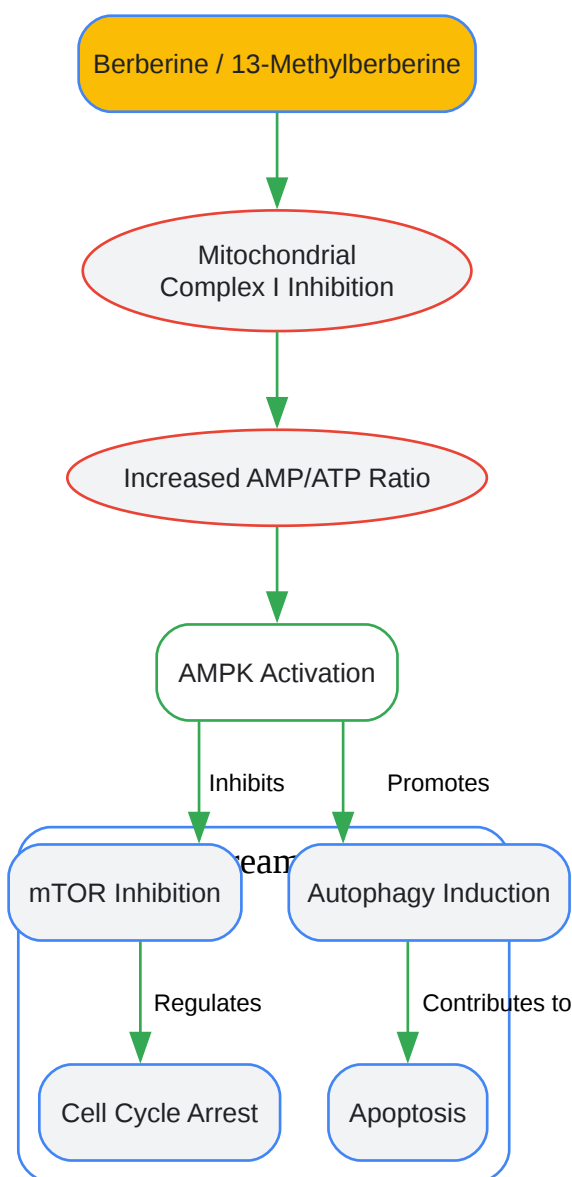
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Culture: Adherent or suspension cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
- Procedure:
 - Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight (for adherent cells).
 - The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
 - The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
 - After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

- The plate is incubated for 3-4 hours to allow the MTT to be metabolized by viable cells into formazan crystals.
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization





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